Home > Products > Screening Compounds P74421 > (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol - 118706-49-3

(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Catalog Number: EVT-3354380
CAS Number: 118706-49-3
Molecular Formula: C10H12IN5O3
Molecular Weight: 377.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that can be classified under organic compounds due to its carbon-based structure. Organic compounds are characterized by the presence of carbon atoms covalently bonded to other elements, primarily hydrogen, oxygen, and nitrogen. This particular compound contains a purine base structure, which is significant in biological systems as it relates to nucleic acids and their derivatives.

Source and Classification

This compound can be classified as an organic compound due to its carbon content and the presence of functional groups such as hydroxymethyl and amino groups. It falls under the category of nucleoside analogs, which are compounds that mimic the structure of nucleosides—building blocks of nucleic acids like DNA and RNA. The classification of organic compounds can further be divided based on their functional groups, structural characteristics, and reactivity profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step synthetic pathways that incorporate various chemical reactions including:

  1. Nucleophilic Substitution: Introducing the amino group at the 6-position of the purine ring.
  2. Hydroxymethylation: Adding a hydroxymethyl group at the 2-position of the oxolane ring.
  3. Chiral Resolution: Utilizing chiral reagents or catalysts to ensure that the final product retains the desired stereochemistry at multiple chiral centers.

These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol can be represented using various structural formulas such as:

  • Structural Formula: Displays connectivity between atoms.
  • Stereochemical Representation: Indicates spatial arrangement of atoms.

Key structural features include:

  • A purine base (6-amino-2-iodopurine) linked to a sugar moiety (oxolane).
  • Three chiral centers located at positions 2, 3, and 5 of the sugar ring.

The molecular formula can be represented as C11H13N5O3IC_{11}H_{13}N_{5}O_{3}I, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and iodine atoms .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions typical for nucleoside analogs:

  1. Deamination: Removal of an amino group under acidic or enzymatic conditions.
  2. Halogenation: Reactivity involving iodine substitution at specific positions on the purine ring.
  3. Hydrolysis: Reaction with water that may lead to cleavage of glycosidic bonds.

These reactions are crucial for modifying the compound's properties for therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes involved in nucleic acid metabolism. As a nucleoside analog, it may:

  1. Compete with natural nucleosides for incorporation into nucleic acids.
  2. Inhibit key enzymes such as DNA polymerases or RNA polymerases.
  3. Induce cytotoxic effects in rapidly dividing cells by disrupting normal nucleic acid synthesis.

This mechanism is particularly relevant in antiviral therapies where such compounds are used to inhibit viral replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol include:

  • Melting Point: Specific melting point data would depend on purity but is typically within a range characteristic for similar compounds.
  • Solubility: Likely soluble in polar solvents such as water and methanol due to the presence of hydroxyl groups.

Chemical properties include potential reactivity with electrophiles due to electron-rich nitrogen atoms in the purine base and potential for hydrogen bonding due to hydroxyl groups .

Applications

Scientific Uses

This compound has significant applications in medicinal chemistry and pharmacology:

  1. Antiviral Agents: Used in developing treatments for viral infections by mimicking natural nucleosides.
  2. Research Tools: Serves as a probe in studies related to nucleic acid interactions and modifications.
  3. Therapeutic Development: Potential use in cancer therapy by targeting rapidly dividing cells through interference with DNA synthesis.
Nomenclature and Stereochemical Characterization

Systematic IUPAC Nomenclature and Isomeric Differentiation

The compound (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol represents a structurally modified deoxyadenosine derivative with explicit stereochemical and substituent specifications. Its IUPAC name systematically describes:

  • Core Structure: An oxolan-3-ol (tetrahydrofuran-3-ol) ring signifies the sugar moiety.
  • Substituents:
  • At C5: A 6-amino-2-iodopurin-9-yl group (2-iodoadenine)
  • At C2: A hydroxymethyl group (–CH₂OH)
  • Stereochemistry: The chiral centers at C2, C3, and C5 are explicitly defined as 2R, 3S, and 5R.
  • Halogen Modification: The 2-iodo substitution on the purine ring differentiates it from canonical deoxyadenosine (2'-deoxyadenosine, CAS# 958-09-8) [4] [9].

Table 1: Nomenclature and Key Identifiers of the Target Compound and Structural Analogues

CompoundSystematic IUPAC NameCAS No.Key Structural Feature
Target Compound(2R,3S,5R)-5-(6-Amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol118706-49-3Iodine at purine C2
Canonical 2'-Deoxyadenosine(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol958-09-8Unmodified adenine
2'-Deoxyadenosine Monohydrate(2R,3S,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol; hydrate16373-93-6Hydrated form, unmodified adenine
3'-Acetyl-2'-deoxyadenosine(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate6612-73-3Acetyl ester at sugar C3'
3'-Deoxy-3'-fluoroadenosine(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol75059-22-2Fluoro substitution at sugar C3'

Isomeric differentiation arises from:

  • Stereoisomerism: The specified (2R,3S,5R) configuration defines the β-D-erythro pentofuranose conformation, crucial for biological activity. The 3S configuration distinguishes it from 3'-epimers or xylo-configured nucleosides [4] [10].
  • Regioisomerism: The 2-iodo modification on the purine ring contrasts with isomers like 8-iodoadenosine or N⁶-modified analogues. This position significantly alters electronic properties and hydrogen-bonding capacity versus the parent adenine [1] [9].

Stereochemical Assignments: Configurational Analysis of (2R,3S,5R) Centers

The stereochemical descriptor (2R,3S,5R) defines the absolute configuration of the three chiral carbons within the oxolane (ribose-like) sugar moiety:

  • C2 (R-configured): Bears the hydroxymethyl group (–CH₂OH). The R designation indicates the spatial orientation relative to the ring oxygen and C3 substituent.
  • C3 (S-configured): Bears the secondary hydroxyl group (–OH). The S assignment governs the trans relationship with the C2 substituent.
  • C5 (R-configured): Links the base via a glycosidic bond (N9-purine to C1'). The R configuration ensures the adenine ring occupies the β-position (above the ring plane in standard D-ribose numbering) [4] [6].

Table 2: Stereochemical Descriptors and Conformational Impact

Chiral CenterConfigurationSubstituentRole in Structure/FunctionConsequence of Inversion
C2'RHydroxymethyl (CH₂OH)Determines 3D orientation of 5'-OH group; impacts phosphate esterification (e.g., in nucleotides)Altered DNA/RNA backbone geometry; reduced polymerase incorporation
C3'SHydroxyl (OH)Defines sugar pucker (C3'-endo vs C2'-endo); H-bonding siteModified nucleic acid duplex stability; altered ligand binding
C5' (C1' in IUPAC)RAdenine base (N9-linked)Controls glycosidic bond torsion angle (syn/anti)Disrupted base stacking; loss of Watson-Crick pairing fidelity

This configuration corresponds to the natural β-D-deoxyribose stereochemistry found in DNA. The 2R,3S,5R assignment is confirmed experimentally by:

  • X-ray crystallography of analogous deoxyribonucleosides [4] [9].
  • Synthetic correlation with D-ribose derivatives of known configuration [6].
  • Optical rotation/comparative CD spectroscopy versus reference standards [6]. Stability studies indicate the C3' hydroxyl is susceptible to epimerization under strongly basic conditions, necessitating controlled storage (dark, inert atmosphere, 2-8°C) to preserve stereochemical integrity [6].

Comparative Analysis with Structural Analogues in Purine-Based Nucleosides

The 2-iodo substitution in (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol imparts distinct physicochemical and potential biological properties compared to canonical and modified purine nucleosides:

Table 3: Comparative Analysis of Purine Nucleoside Analogues

Structural FeatureTarget Compound2-Chloro Analogue [3]2'-Deoxyadenosine [4] [9]3'-Acetyl Derivative [5]3'-Fluoro Derivative [10]
Purine C2 SubstituentIodoChloroHydrogenHydrogenHydrogen
Sugar C2' ConfigurationRRRRR
Sugar C3' ConfigurationSSSS (esterified OH)S (F replaces OH)
Sugar C3' ModificationNone (free OH)None (free OH)None (free OH)Acetyl esterFluoro
Molecular FormulaC₁₀H₁₂IN₅O₃C₁₀H₁₂ClN₅O₃C₁₀H₁₃N₅O₃C₁₂H₁₅N₅O₄C₁₀H₁₂FN₅O₃
Key Property ImpactEnhanced van der Waals radius; potential cross-coupling siteElectronegativity alters base electronicsBiological standard for DNA synthesisBlocks C3' OH reactivity; liphophilicity increaseAlters sugar pucker; metabolic stability

Critical distinctions include:

  • Electronic Effects: The C2 iodo group is weakly electron-withdrawing via inductive effects but exhibits significant polarizability due to its large atomic radius. This contrasts with the stronger electron-withdrawing effect of chlorine in the 2-chloro analogue (CAS referenced in PubChem CID 23231654) [3]. This modification reduces the electron density at N1 and N3, potentially altering pKa and metal-ion coordination versus deoxyadenosine [1] [9].
  • Steric and Hydrogen Bonding Impact: The bulky iodine atom at C2 protrudes into the minor groove in nucleic acid duplexes. This steric clash disrupts canonical Watson-Crick pairing with thymine, potentially favoring Hoogsteen pairing or mismatch incorporation. It abolishes the H-bond donor capability at N2 present in guanosine analogues [9].
  • Functionalization Potential: The C–I bond serves as a versatile handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) enabling conjugation with fluorophores, biotin, or other functional groups. This utility is absent in the parent deoxyadenosine and reduced in the 2-chloro analogue due to lower C–Cl bond reactivity [1].
  • Sugar Modifications: Unlike the C3' acetylated derivative (6612-73-3) [5] or C3'-fluorinated analogue (75059-22-2) [10], the target compound retains a free C3' hydroxyl. This allows participation in phosphodiester bond formation (oligonucleotide synthesis) or phosphorylation signaling pathways, contrasting with blocked or altered C3' reactivity in those analogues.

These structural nuances position the 2-iodo derivative as a valuable mechanistic probe for enzyme-nucleoside interactions and a precursor for synthetic oligonucleotides with modified pairing or structural properties. Its stability profile is comparable to deoxyadenosine monohydrate (16373-93-6) under controlled conditions (dark, anhydrous, 2-8°C) [6], though light exposure may promote deiodination.

Properties

CAS Number

118706-49-3

Product Name

(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12IN5O3

Molecular Weight

377.14 g/mol

InChI

InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1

InChI Key

QNUKAIZYHGUVIB-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)I)N)CO)O

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